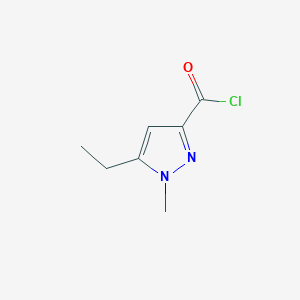

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Übersicht

Beschreibung

“5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” is a compound that belongs to the pyrazole family . Pyrazoles are simple aromatic ring organic compounds of the heterocyclic diazole series, distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of “5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” would be similar, with additional ethyl and methyl groups attached.

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Wissenschaftliche Forschungsanwendungen

Synthesis and Ligand Development

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a versatile compound in the field of organic chemistry, primarily utilized for the synthesis of pyrazoles with functionalized side chains. These synthesized pyrazoles are notable for their application as ligands in metal coordination, contributing to the development of new materials and catalysts. The ability to modify the pyrazole nucleus through nucleophilic substitution reactions enables the creation of derivatives with varied side chains, facilitating their use in diverse scientific research areas, including ligand development for metal coordination complexes (Grotjahn et al., 2002).

Structural Studies and Material Science

Structural studies of compounds derived from 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride have contributed significantly to material science. For instance, the synthesis of coordination polymers using this compound has allowed for the exploration of their structural diversity. Such studies not only enhance our understanding of molecular architectures but also pave the way for the development of materials with potential applications in catalysis, gas storage, and separation technologies (Cheng et al., 2017).

Organic Synthesis and Chemical Reactivity

In organic synthesis, 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a key intermediate for the preparation of complex organic molecules. Its reactivity has been exploited in various synthetic routes to produce compounds with potential biological and pharmacological activities. This includes the development of novel pyrazole derivatives through condensation reactions, highlighting its utility in creating compounds with diverse biological activities (Zhang et al., 2009).

Catalysis and Reaction Mechanisms

The compound has found applications in catalysis, where it is used to synthesize catalysts for ethylene polymerization and other polymerization reactions. The ability to form complexes with metals such as palladium and gold has been explored to enhance catalytic efficiencies and understand the mechanisms underlying catalytic processes. Such studies are crucial for the development of more efficient and sustainable catalytic systems (Guzei et al., 2003).

Wirkmechanismus

Target of Action

Pyrazole derivatives, however, have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride with its targets and the resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Zukünftige Richtungen

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” and other pyrazoles may continue to be an area of interest in future research.

Eigenschaften

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBHUMLFVLDGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)

![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)